Ethyl 3-(chlorosulfonyl)propanoate

Overview

Description

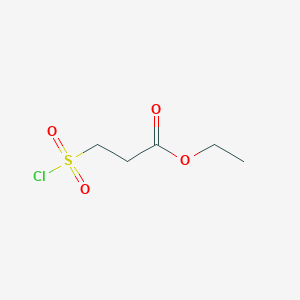

Ethyl 3-(chlorosulfonyl)propanoate (CAS: 103472-25-9) is an organosulfur compound with the molecular formula C₅H₉ClO₄S and a molecular weight of 200.64 g/mol . Its structure features a chlorosulfonyl (-SO₂Cl) group attached to the third carbon of a propanoate ester, making it highly reactive toward nucleophiles. This compound is primarily used in organic synthesis as a sulfonating agent, particularly for introducing sulfonamide or sulfonate functionalities into target molecules . Key physical properties include a density of 1.365 g/cm³ and a boiling point of 261.9°C at 760 mmHg .

Preparation Methods

Synthetic Routes for Ethyl 3-(Chlorosulfonyl)propanoate

Esterification of 3-(Chlorosulfonyl)propanoic Acid

This two-step approach synthesizes the target compound via esterification of pre-formed 3-(chlorosulfonyl)propanoic acid.

Step 1: Synthesis of 3-(Chlorosulfonyl)propanoic Acid

-

Reagents : Propanoic acid, sulfur trioxide (SO₃), and chlorine gas (Cl₂).

-

Conditions : Gaseous Cl₂ is bubbled through a solution of propanoic acid and SO₃ in DCM at 25°C for 12 hours .

Step 2: Acid-Catalyzed Esterification

-

Reagents : 3-(Chlorosulfonyl)propanoic acid, ethanol (1.5 equiv), H₂SO₄ (0.1 equiv).

-

Conditions : Reflux at 80°C for 8 hours, with azeotropic removal of water using molecular sieves .

Yield Optimization :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ethanol Equivalents | 1.5 | Maximizes esterification |

| H₂SO₄ Concentration | 0.1 equiv | Minimizes hydrolysis |

| Temperature | 80°C | Balances rate vs. side reactions |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial production favors continuous flow reactors for improved heat and mass transfer. Key parameters include:

-

Residence Time : 30–60 seconds.

-

Pressure : 2–3 bar to maintain ClSO₃H in liquid phase.

Advantages :

-

Reduced side products (e.g., sulfones or disulfides).

-

Scalability to multi-ton batches.

Solvent-Free Sulfonation

Emerging methodologies employ solvent-free conditions to enhance sustainability:

-

Reagents : Ethyl 3-mercaptopropanoate and ClSO₃H (neat).

-

Temperature : 25°C with mechanical stirring.

Limitations :

-

Higher viscosity necessitates specialized mixing equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 4.30 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.12 (t, 2H, CH₂SO₂Cl), 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

-

IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch) .

Purity Assessment via HPLC

-

Column : C18 reverse-phase.

-

Mobile Phase : 70:30 acetonitrile/water + 0.1% TFA.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The chlorosulfonyl group is prone to hydrolysis, necessitating:

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form ethyl 3-(sulfonyl)propanoate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution with amines.

Sulfonate Esters: Formed through substitution with alcohols.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 3-(chlorosulfonyl)propanoate is primarily used as a reagent in the synthesis of various pharmaceutical compounds. Its chlorosulfonyl group makes it a valuable building block for creating sulfonamide derivatives, which are crucial in developing antibiotics and other therapeutic agents.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key intermediate. These derivatives exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the compound's potential in drug development .

Agrochemical Development

The compound is also applied in the formulation of agrochemicals, particularly herbicides and insecticides. Its ability to modify biological pathways makes it suitable for creating effective crop protection agents.

Case Study : Research documented in patent literature indicates that this compound can be used to synthesize new classes of herbicides that target specific metabolic processes in plants, leading to enhanced efficacy and reduced environmental impact .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic molecules. Its reactivity allows for multiple functional group transformations.

Example Applications :

- Synthesis of esters and amides.

- Preparation of sulfonic acids from alcohols.

- Development of complex organic frameworks used in materials science.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorosulfonyl)propanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

Ethyl 3-(Methylsulfonyl)propanoate (CAS: 118675-14-2)

- Molecular Formula : C₆H₁₂O₄S

- Molecular Weight : 180.22 g/mol .

- Key Differences : The methylsulfonyl (-SO₂CH₃) group replaces the chlorosulfonyl group, reducing electrophilicity. This makes it less reactive toward nucleophilic substitution but more stable for storage.

- Applications : Used as an intermediate in fine chemicals and pharmaceuticals where controlled sulfonation is required .

Methyl 3-(Chlorosulfonyl)propanoate (CAS: Not specified)

- Molecular Formula : C₄H₇ClO₄S

- Molecular Weight : 186.61 g/mol .

- Key Differences : The ethyl ester is replaced by a methyl group, slightly lowering molecular weight and altering solubility.

Chlorinated Propanoate Esters with Aromatic Substituents

Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9)

- Molecular Formula : C₁₇H₁₇ClO₂

- Molecular Weight : 296.77 g/mol .

- Applications: Likely used in pharmaceutical synthesis for chiral building blocks or as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS: 477888-06-5)

- Molecular Formula: C₁₄H₁₃ClFNO₃

- Molecular Weight : 297.71 g/mol .

- Key Differences : Combines halogenated aryl (2-chloro-6-fluorophenyl) and heterocyclic (isoxazole) groups, increasing structural complexity.

- Applications: Potential use in agrochemicals or antimicrobial agents due to dual functional groups .

Ketone-Containing Propanoate Esters

Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate (CAS: 216317-64-5)

- Molecular Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.65 g/mol (calculated).

- Key Differences: Features a ketone (-CO-) and pyridinyl group, enabling keto-enol tautomerism and metal coordination.

- Applications : Intermediate in synthesizing heterocyclic compounds, such as kinase inhibitors or ligands for catalysis .

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate (CAS: 52119-38-7)

- Molecular Formula: C₁₁H₁₁NO₅

- Molecular Weight : 237.21 g/mol .

- Key Differences: Nitro group (-NO₂) enhances electron-withdrawing effects, stabilizing the ketone and directing electrophilic substitution.

- Applications : Precursor for nitroaromatic compounds in dyes or explosives research .

Amino-Functionalized Propanoate Esters

Ethyl 3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride (CAS: 188815-45-4)

- Molecular Formula: C₁₁H₁₃Cl₂NO₂

- Molecular Weight : 274.13 g/mol .

- Key Differences: Amino (-NH₂) and 3-chlorophenyl groups introduce hydrogen-bonding and halogen-bonding capabilities.

- Applications: Chiral intermediate in peptide mimetics or β-amino acid derivatives for drug discovery .

Comparative Analysis Table

Biological Activity

Ethyl 3-(chlorosulfonyl)propanoate is a chemical compound characterized by its chlorosulfonyl functional group, which significantly contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a precursor in the synthesis of biologically active molecules.

- Molecular Formula : CHClOS

- Molecular Weight : 200.64 g/mol

- CAS Number : 103472-25-9

The presence of the chlorosulfonyl group allows for various chemical reactions, including nucleophilic substitutions, which are essential for creating diverse derivatives with potential therapeutic effects.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to modifications that alter enzyme activity or protein function, potentially inhibiting specific pathways involved in disease processes such as inflammation and cancer.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. This compound's chlorosulfonyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes involved in cancer progression. For instance, compounds derived from similar sulfonyl chemistry have shown promise in targeting cancer cell proliferation and survival pathways.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a chlorosulfonyl group | Versatile building block in organic synthesis |

| Mthis compound | Similar functional groups | Slightly different reactivity due to methyl group |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxy group instead of chlorosulfonyl | Different mechanism of action |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory pathways. For example, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Antimicrobial Activity : Limited studies have explored the antimicrobial potential of this compound. It has shown moderate activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Toxicological Assessments : Safety evaluations indicate that while this compound exhibits biological activity, it also poses risks that necessitate careful handling due to its hazardous nature (GHS hazard statements include H302, H312, H332 for acute toxicity).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(chlorosulfonyl)propanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 3-(chlorosulfonyl)propanoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Reaction efficiency is optimized by:

- Catalyst selection : Strong acids like H₂SO₄ ensure protonation of the carboxylic acid, enhancing electrophilicity.

- Temperature control : Reflux conditions (~80–100°C) improve conversion rates while avoiding side reactions.

- Purification : Fractional distillation or column chromatography removes unreacted starting materials and by-products like ethyl sulfate.

- Stoichiometric ratios : Excess ethanol (1.5–2.0 equivalents) drives esterification to completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Key techniques include:

- ¹H/¹³C NMR : The ethyl group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The chlorosulfonyl moiety deshields adjacent protons, causing signals at δ 3.5–4.0 ppm.

- IR spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and S=O stretches (~1370 and 1170 cm⁻¹) confirm ester and sulfonyl functionalities.

- GC-MS : Molecular ion peaks at m/z ~196 (M⁺) and fragment ions (e.g., loss of ethyl group: m/z ~123) validate purity .

Q. How should this compound be stored to maintain stability, and what decomposition products are likely under improper conditions?

- Storage : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Decomposition pathways :

- Hydrolysis : Exposure to moisture yields 3-(chlorosulfonyl)propanoic acid and ethanol.

- Thermal degradation : Elevated temperatures (>50°C) may produce SO₂ and ethyl chloride gases.

- Light-induced reactions : UV exposure can cleave the sulfonyl-chloride bond, generating radicals or sulfonic acids .

Advanced Research Questions

Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorosulfonyl group activates the adjacent carbon for nucleophilic attack, enabling:

- Sulfonamide formation : Reaction with amines (e.g., NH₃, primary amines) yields sulfonamides, critical in drug development (e.g., protease inhibitors).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution rates.

- Leaving group ability : The chloride ion departs readily due to resonance stabilization of the sulfonate intermediate .

Q. What role does this compound play in catalytic processes, such as stabilizing reactive intermediates?

In lignin depolymerization, analogous sulfonyl esters act as electrophilic traps for reactive intermediates (e.g., carbocations or radicals). For example:

- Metal-catalyzed systems : Heterogeneous catalysts (e.g., Pd/C) promote reductive stabilization of lignin-derived fragments, forming stable ethyl esters.

- Mechanistic insight : HSQC NMR and GC-MS analyses confirm the formation of monomeric products like ethyl 3-arylpropanoates, highlighting the compound’s role in preventing repolymerization .

Q. What are the common impurities or by-products formed during the synthesis of this compound, and how can they be quantified?

- Major impurities :

- Unreacted 3-(chlorosulfonyl)propanoic acid : Detected via titration (neutralization with NaOH).

- Ethyl sulfate : Identified by ion chromatography or LC-MS.

- Quantitative methods :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) separate esters and acids.

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry monitors thermal decomposition profiles .

Q. Methodological Notes

- Safety protocols : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and NIOSH-approved respirators when handling due to potential respiratory and dermal toxicity .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states for sulfonamide formation, aiding in mechanistic studies.

Properties

IUPAC Name |

ethyl 3-chlorosulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQDEHYHHKZBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399636 | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103472-25-9 | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.